molecular formula C25H30BrN3O3 B11520195 Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate

Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate

Cat. No.: B11520195
M. Wt: 500.4 g/mol
InChI Key: ZJEKRYKLKKOHBG-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzylpiperazine moiety, a bromine atom, and a methoxy group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the bromine atom.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The compound’s effects are mediated through hydrophobic interactions and hydrogen bonding with the target molecules .

Comparison with Similar Compounds

Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H30BrN3O3

Molecular Weight

500.4 g/mol

IUPAC Name

ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C25H30BrN3O3/c1-4-32-25(30)24-19-14-23(31-3)20(26)15-21(19)27(2)22(24)17-29-12-10-28(11-13-29)16-18-8-6-5-7-9-18/h5-9,14-15H,4,10-13,16-17H2,1-3H3

InChI Key

ZJEKRYKLKKOHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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